Etrumadenant vs. Selective A2aR Antagonists: Comparative Binding Affinity and Dual-Target Potency
Etrumadenant demonstrates dual A2aR and A2bR antagonism with comparable low-nanomolar potency at both receptors, a profile not shared by leading selective A2aR antagonists . This dual targeting is therapeutically meaningful because adenosine suppresses immune responses through both receptors on distinct immune cell populations [1].
| Evidence Dimension | Receptor binding affinity (Kd/Ki/Kb) |
|---|---|
| Target Compound Data | A2aR: Kd 1.4 nM / Kb 1.5 nM; A2bR: Kd 2.0 nM / Kb 2.0 nM |
| Comparator Or Baseline | Ciforadenant (CPI-444): A2aR Ki 3.54 nM (no A2bR activity); Taminadenant (PBF509): A2aR Kb 8.2-72.8 nM (no A2bR activity); Preladenant: A2aR Ki 1.1 nM (no A2bR activity) |
| Quantified Difference | Etrumadenant exhibits dual A2aR/A2bR antagonism, whereas comparators lack meaningful A2bR activity. A2aR potency is comparable to (1.4 nM vs. 1.1 nM for preladenant) or superior to (1.4 nM vs. 3.54 nM for ciforadenant; 1.4 nM vs. 8.2-72.8 nM for taminadenant) comparators. |
| Conditions | Radioligand binding assays using recombinant human adenosine receptors; functional cAMP inhibition assays in cell lines expressing recombinant receptors. |
Why This Matters
Dual A2aR/A2bR blockade is required to fully reverse adenosine-mediated T cell and myeloid cell suppression; selecting a single-target A2aR antagonist fails to replicate this pharmacological profile.
- [1] Seifert M, Benmebarek MR, Briukhovetska D, et al. Impact of the selective A2AR and A2BR dual antagonist AB928/etrumadenant on CAR T cell function. Br J Cancer. 2022;127(12):2175-2185. PMID: 36266575. View Source
